1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine

Lipophilicity Drug-likeness Lead Optimization

1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine (CAS 1448130-97-9) is a dual sulfonyl azetidine with molecular formula C16H22ClNO5S2 and a molecular weight of 407.9 g/mol. It features a 5-chloro-2-methoxyphenylsulfonyl group at position 1 of the azetidine ring and a cyclohexylsulfonyl group at position Computed descriptors indicate an XLogP3-AA of 2.7, zero hydrogen bond donors, six hydrogen bond acceptors, and five rotatable bonds.

Molecular Formula C16H22ClNO5S2
Molecular Weight 407.92
CAS No. 1448130-97-9
Cat. No. B2546749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine
CAS1448130-97-9
Molecular FormulaC16H22ClNO5S2
Molecular Weight407.92
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC(C2)S(=O)(=O)C3CCCCC3
InChIInChI=1S/C16H22ClNO5S2/c1-23-15-8-7-12(17)9-16(15)25(21,22)18-10-14(11-18)24(19,20)13-5-3-2-4-6-13/h7-9,13-14H,2-6,10-11H2,1H3
InChIKeyKGECKHGBYCMDPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine: Key Physicochemical Properties and Structural Class Overview for Research Sourcing


1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine (CAS 1448130-97-9) is a dual sulfonyl azetidine with molecular formula C16H22ClNO5S2 and a molecular weight of 407.9 g/mol [1]. It features a 5-chloro-2-methoxyphenylsulfonyl group at position 1 of the azetidine ring and a cyclohexylsulfonyl group at position 3. Computed descriptors indicate an XLogP3-AA of 2.7, zero hydrogen bond donors, six hydrogen bond acceptors, and five rotatable bonds [1]. The compound is cataloged in the PubChem database (CID 71809372) and is offered by several chemical suppliers as a research reagent or building block [2].

Why Generic Substitution of 1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine Fails: The Case for Precise Building Block Selection


In medicinal chemistry, even minor structural modifications to a building block can drastically alter the potency, selectivity, and pharmacokinetic properties of the resulting lead compound. Substituting 1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine with a generic analog changes the lipophilicity, hydrogen-bonding capacity, and steric bulk of the scaffold. The computed XLogP3-AA of 2.7 for this compound differs from that of close analogs such as 1-(5-chloro-2-methoxybenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine (2.4) or 3-(cyclohexylsulfonyl)-1-(cyclopropylsulfonyl)azetidine (1.1) [1][2]. Such differences in logP directly influence membrane permeability and solubility, and can lead to divergent ADME profiles that cannot be compensated for by downstream formulation [3].

Product-Specific Quantitative Evidence for 1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine: Physicochemical Differentiation from Analogs


Lipophilicity (XLogP3-AA) Comparison of 1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine vs. Closest Analogs

The target compound's computed lipophilicity (XLogP3-AA = 2.7) is higher than that of 1-(5-chloro-2-methoxybenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine (XLogP3-AA = 2.4) and substantially higher than 3-(cyclohexylsulfonyl)-1-(cyclopropylsulfonyl)azetidine (XLogP3-AA = 1.1) [1][2]. This indicates that replacing the cyclohexyl group or changing the aryl sulfonyl substituent significantly modulates lipophilicity.

Lipophilicity Drug-likeness Lead Optimization

Hydrogen Bond Acceptor (HBA) Count: Implications for Solubility and Target Engagement

The target compound has six hydrogen bond acceptors (HBA = 6), compared to seven for 1-(5-chloro-2-methoxybenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine and five for 3-(cyclohexylsulfonyl)-1-(cyclopropylsulfonyl)azetidine [1][2]. The extra HBA in the first comparator is due to the additional methoxy oxygen on the second sulfonyl group; the target compound's six HBAs provide an intermediate degree of polarity.

Hydrogen Bonding Drug Design Physicochemical Properties

Molecular Weight and Rotatable Bond Count: Influence on Ligand Efficiency and Permeability

With a molecular weight of 407.9 g/mol and five rotatable bonds, the target compound is larger than 3-(cyclohexylsulfonyl)-1-(cyclopropylsulfonyl)azetidine (MW 307.4, 4 rotatable bonds) but smaller than 1-(5-chloro-2-methoxybenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine (MW 431.9, 6 rotatable bonds) [1][2]. This places it in a moderate size range that balances the need for functional complexity with the risk of poor permeability.

Molecular Weight Rotatable Bonds Drug-likeness

Best Research and Industrial Application Scenarios for 1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine


Medicinal Chemistry Building Block for Kinase or Protease Inhibitor Scaffolds

The compound's dual sulfonyl azetidine core, combined with a chloro-methoxyphenyl substituent, provides a rigid, three-dimensional scaffold suitable for exploring ATP-binding pockets or protease active sites. The intermediate XLogP3-AA (2.7) and six hydrogen bond acceptors offer a balance of lipophilicity and polarity that is compatible with fragment-based lead discovery [1].

Chemical Probe Synthesis for Target ID or Chemoproteomics

The cyclohexylsulfonyl group introduces steric bulk that can be leveraged to improve selectivity over related off-targets. The five rotatable bonds confer moderate flexibility, enabling the compound to adapt to diverse binding environments while maintaining structural integrity [1].

Precision Replacement for Analogous Building Blocks in Existing SAR Campaigns

For research programs currently using 1-(5-chloro-2-methoxybenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine (XLogP3-AA = 2.4, HBA = 7) or 3-(cyclohexylsulfonyl)-1-(cyclopropylsulfonyl)azetidine (XLogP3-AA = 1.1, HBA = 5), this compound offers a distinct lipophilicity and hydrogen-bonding profile that can be strategically used to fine-tune ADME properties without altering the core scaffold [2].

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